5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole
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Overview
Description
5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences
Mechanism of Action
Target of Action
Imidazole derivatives, to which this compound belongs, are known to have a broad range of biological activities and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the use of acetone and sodium acetate borohydride, where the reaction is carried out at 50°C for four hours .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, sodium acetate borohydride for reduction, and various oxidizing agents for oxidation reactions. The reaction conditions vary depending on the desired product and include temperature control, solvent choice, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole: Similar in structure but with a methyl group instead of a hydrogen atom.
5-Bromo-1H-benzo[d]imidazole: Lacks the fluorine and isopropyl groups, resulting in different reactivity and applications.
Uniqueness
5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential applications. The isopropyl group also contributes to its distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-bromo-6-fluoro-1-propan-2-ylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2/c1-6(2)14-5-13-9-3-7(11)8(12)4-10(9)14/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRVEAXHAVOZSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=CC(=C(C=C21)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716497 |
Source
|
Record name | 5-Bromo-6-fluoro-1-(propan-2-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314987-85-3 |
Source
|
Record name | 5-Bromo-6-fluoro-1-(propan-2-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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